![molecular formula C13H15ClN2O2 B2625961 N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide CAS No. 2249503-55-5](/img/structure/B2625961.png)
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide
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Overview
Description
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide, also known as ADQC, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. ADQC belongs to the quinoline family and is a derivative of chloroacetamide.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is not fully understood. However, studies have suggested that N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has also been shown to inhibit the replication of herpes simplex virus and the growth of bacteria.
Biochemical and Physiological Effects:
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been shown to induce apoptosis, or programmed cell death, in tumor cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is also relatively easy to synthesize and purify. However, the main limitation of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide. One area of interest is the development of more efficient synthesis methods that can yield higher purity N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide. Another area of interest is the investigation of the neuroprotective effects of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide in animal models of neurodegenerative diseases. Additionally, the potential use of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored. Finally, the development of new formulations of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide that can improve its solubility and bioavailability should be pursued.
Synthesis Methods
The synthesis of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide involves the reaction of 3,4-dihydro-2H-quinoline with acetic anhydride and chloroacetyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide as a white crystalline solid. The purity of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide can be improved by recrystallization from ethanol.
Scientific Research Applications
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-6-2-3-10-7-11(4-5-12(10)16)15-13(18)8-14/h4-5,7H,2-3,6,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAULXHOWSMLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide |
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